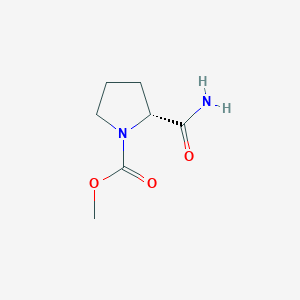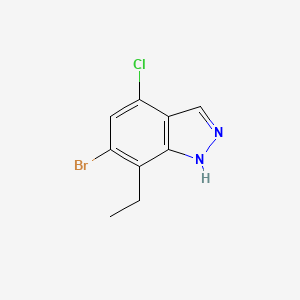
6-bromo-4-chloro-7-ethyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-4-chloro-7-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring This particular compound is characterized by the presence of bromine, chlorine, and ethyl substituents at specific positions on the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-7-ethyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-4-chloro-1-ethylbenzene with hydrazine hydrate in the presence of a catalyst such as copper acetate can lead to the formation of the desired indazole derivative . The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-bromo-4-chloro-7-ethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a methoxy group can yield 6-methoxy-4-chloro-7-ethyl-1H-indazole .
科学研究应用
6-bromo-4-chloro-7-ethyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound can be explored for its pharmacological properties and potential therapeutic applications.
Biological Studies: The compound can be used as a tool in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with desired biological activities.
Material Science: Indazole derivatives can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 6-bromo-4-chloro-7-ethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target. Further research is needed to elucidate the detailed molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds
- 4-bromo-6-chloro-1H-indazole
- 7-bromo-4-chloro-1H-indazole
- 6-bromo-1H-indazole
Uniqueness
6-bromo-4-chloro-7-ethyl-1H-indazole is unique due to the presence of the ethyl group at the 7th position, which can influence its chemical and biological properties. The combination of bromine, chlorine, and ethyl substituents provides a distinct structural framework that can result in unique interactions with molecular targets compared to other indazole derivatives .
属性
分子式 |
C9H8BrClN2 |
|---|---|
分子量 |
259.53 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-7-ethyl-1H-indazole |
InChI |
InChI=1S/C9H8BrClN2/c1-2-5-7(10)3-8(11)6-4-12-13-9(5)6/h3-4H,2H2,1H3,(H,12,13) |
InChI 键 |
HRCBEISOSHVDKC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C2=C1NN=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


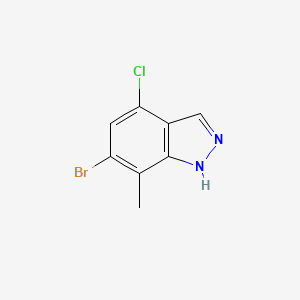
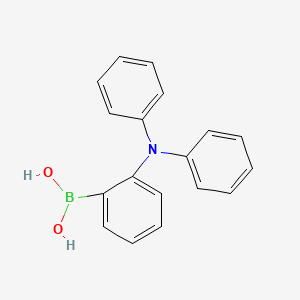

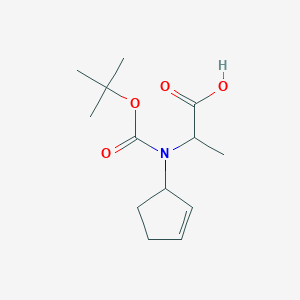
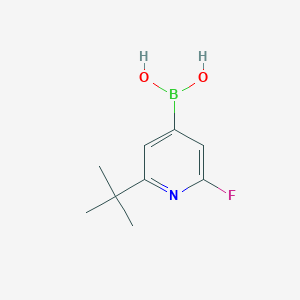
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
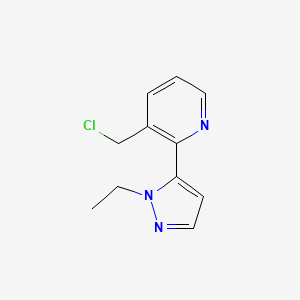
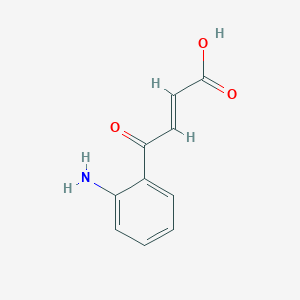
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
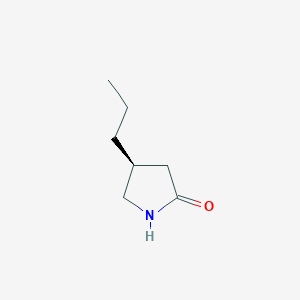
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)
